3,4,5-Trichloro-2-(methanesulfonyl)-1,1'-biphenyl
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Overview
Description
3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of three chlorine atoms and a methanesulfonyl group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of the methanesulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, biphenyl derivatives with different substituents, and reduced biphenyl compounds .
Scientific Research Applications
3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of chlorine atoms and the methanesulfonyl group contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichlorobiphenyl: Lacks the methanesulfonyl group and has different reactivity.
2-(Methanesulfonyl)-1,1’-biphenyl: Lacks the chlorine atoms and has different chemical properties.
Uniqueness
3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl is unique due to the combination of chlorine atoms and the methanesulfonyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
CAS No. |
112815-61-9 |
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Molecular Formula |
C13H9Cl3O2S |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
1,2,3-trichloro-4-methylsulfonyl-5-phenylbenzene |
InChI |
InChI=1S/C13H9Cl3O2S/c1-19(17,18)13-9(8-5-3-2-4-6-8)7-10(14)11(15)12(13)16/h2-7H,1H3 |
InChI Key |
FTOZIHOFWHPGNX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1C2=CC=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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